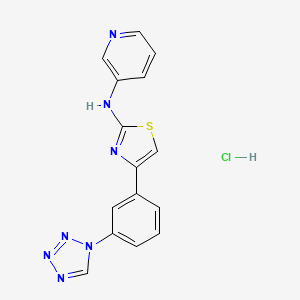
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves a series of catalyzed reactions, including the use of manganese(II) to cyclize substituted thiosemicarbazide/thiohydrazide into thiadiazole derivatives. These processes highlight the complexity and specificity required in synthesizing compounds with similar intricate structures (Dani et al., 2013). Another example is the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, demonstrating a metal-free approach and the broad scope of substrates involved (Mariappan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is often characterized by single crystal X-ray diffraction, demonstrating specific geometric configurations and intermolecular interactions. For example, studies have shown that these compounds can crystallize in monoclinic systems with significant intramolecular and intermolecular hydrogen bonding, stabilizing their structures (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents to form new derivatives, showcasing their versatility in chemical synthesis. For instance, hypervalent iodine promoted regioselective oxidative C–H functionalization processes highlight the capability of these compounds to undergo complex chemical transformations (Mariappan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application and handling. For example, the crystalline structure determined by single crystal X-ray data provides insights into their stability and potential for various applications (Dani et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under different conditions, and potential for forming derivatives, is essential for utilizing these compounds in various scientific and industrial applications. The studies involving oxidative C–S bond formation strategies and metal-free synthesis approaches illustrate the intricate chemical behavior of these compounds (Mariappan et al., 2016).
Aplicaciones Científicas De Investigación
Non-covalent Interaction Studies
Research on derivatives of thiazoles and pyridines, such as the synthesis and characterization of thioureas with pyrimidine substitutions, reveals significant interest in understanding non-covalent interactions within these molecules. These studies often aim to explore the molecular structures, vibrational spectra, and non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for the development of new materials and pharmaceuticals (Zhang et al., 2018).
Catalysis and Synthetic Applications
Compounds containing pyridine and thiazole rings have been utilized in catalytic processes, including oxidative C–H functionalization. This showcases their potential in facilitating the synthesis of biologically active molecules through metal-free approaches, highlighting their importance in synthetic organic chemistry and material science (Mariappan et al., 2016).
Anticancer Activity
The synthesis of compounds with thiazole derivatives and their evaluation as anticancer agents indicates the significant potential of these molecules in pharmacology. For instance, studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural features with the compound of interest, have shown promise in anticancer activity, underscoring the role of these compounds in developing new therapeutic agents (Redda & Gangapuram, 2007).
Material Science and Photophysical Properties
Investigations into tetrazole and pyridine derivatives, particularly focusing on their photophysical and optical properties, are crucial for the development of new materials with potential applications in optoelectronics and photonics. Such studies often involve exploring the effects of substituents on the electronic and optical behavior of these compounds, which can lead to innovative applications in material science (Zych, Slodek, & Małecki, 2020).
Propiedades
IUPAC Name |
N-pyridin-3-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S.ClH/c1-3-11(7-13(5-1)22-10-17-20-21-22)14-9-23-15(19-14)18-12-4-2-6-16-8-12;/h1-10H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFWJHWSSWBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)NC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)
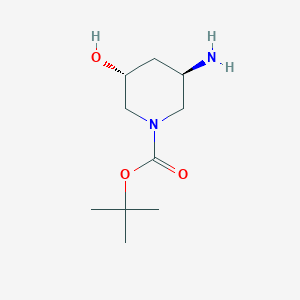

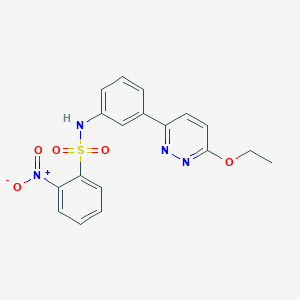
![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
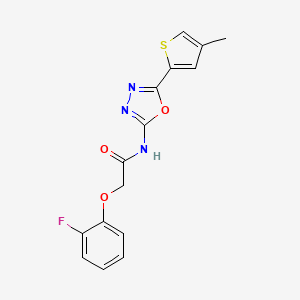
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
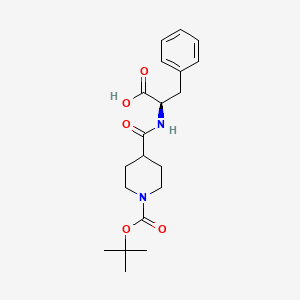
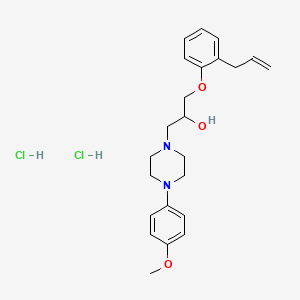

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
